tert-Butyl 2-hydroxy-9-oxo-6-azaspiro[3.5]nonane-6-carboxylate
Description
tert-Butyl 2-hydroxy-9-oxo-6-azaspiro[3.5]nonane-6-carboxylate is a heterocyclic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom.
Properties
Molecular Formula |
C13H21NO4 |
|---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
tert-butyl 2-hydroxy-9-oxo-6-azaspiro[3.5]nonane-6-carboxylate |
InChI |
InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-5-4-10(16)13(8-14)6-9(15)7-13/h9,15H,4-8H2,1-3H3 |
InChI Key |
KCGWJFVGPIILSA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C2(C1)CC(C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-hydroxy-9-oxo-6-azaspiro[3.5]nonane-6-carboxylate typically involves the reaction of tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or methanol and catalysts such as acids or bases to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-hydroxy-9-oxo-6-azaspiro[3.5]nonane-6-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, methanol.
Catalysts: Acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
tert-Butyl 2-hydroxy-9-oxo-6-azaspiro[3.5]nonane-6-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including spirocyclic compounds and heterocycles.
Material Science: It is explored for its potential use in the development of new materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of tert-Butyl 2-hydroxy-9-oxo-6-azaspiro[3.5]nonane-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways related to its intended application. The exact molecular targets and pathways depend on the specific context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate
- tert-Butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate
- tert-Butyl 3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate
Uniqueness
tert-Butyl 2-hydroxy-9-oxo-6-azaspiro[3.5]nonane-6-carboxylate is unique due to its specific structural features, which confer distinct chemical and physical properties. These properties make it particularly valuable in applications requiring high stability and reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
